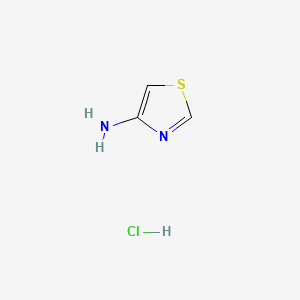

Thiazol-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBARGGAFRDZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739145 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-95-1 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of Thiazol-4-amine (B91535) Hydrochloride and its Derivatives

The synthesis of Thiazol-4-amine hydrochloride is generally achieved through a two-step process. The primary and most crucial stage involves the construction of the 4-aminothiazole heterocyclic core. Once the 4-aminothiazole base is synthesized, it is subsequently treated with hydrochloric acid to form the stable hydrochloride salt chembk.com. The formation of the thiazole (B1198619) ring itself is accomplished through various cyclocondensation reactions, which represent the cornerstone of thiazole chemistry. These methods allow for the introduction of diverse functionalities onto the thiazole scaffold.

Thiazole Ring Formation via Cyclocondensation Reactions

Cyclocondensation reactions are the most prevalent strategies for constructing the thiazole ring. These methods typically involve the reaction of two precursor molecules that together provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered heterocyclic system. The choice of method depends on the desired substitution pattern on the final thiazole product.

The Hantzsch thiazole synthesis, first reported in 1888, remains the most widely recognized and utilized method for preparing thiazole derivatives jpionline.orgnih.gov. In its classic form, the reaction involves the cyclocondensation of an α-halocarbonyl compound with a compound containing an N-C-S fragment, such as thiourea (B124793) or a thioamide nih.govwjrr.org. The reaction of an α-haloketone with thiourea specifically leads to the formation of 2-aminothiazoles jpionline.orgbepls.com. The versatility of this method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5-positions by selecting the appropriate starting materials jpionline.org.

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. One-pot, multi-component procedures have been established where an α-haloketone is generated in situ from a ketone, which then reacts with thiourea and an aldehyde mdpi.com. Research has also explored the use of microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods nih.gov. Furthermore, various catalysts, including silica-supported tungstosilicic acid, have been employed to facilitate the reaction under greener conditions mdpi.com. The reaction conditions can also influence the regioselectivity; conducting the condensation under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-amino-thiazoles rsc.org.

Table 1: Examples of Hantzsch Thiazole Synthesis and Modifications

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| α-Haloketone | Thiourea | Heating on steam bath | 2-Aminothiazole (B372263) | High | jpionline.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica (B1680970) supported tungstosilisic acid, heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | up to 95% | nih.gov |

| α-Diazoketones | Thiourea | PEG-400, 100°C | 2-Aminothiazoles | 87-96% | bepls.com |

The Cook–Heilbron thiazole synthesis, discovered in 1947, is a significant method for producing 5-aminothiazoles wikipedia.org. This reaction proceeds under mild, often room temperature, conditions and involves the chemical reaction between an α-aminonitrile or an aminocyanoacetate and a sulfur-containing compound such as carbon disulfide, a dithioacid, or an isothiocyanate nih.govwikipedia.orgpharmaguideline.com. The reaction provides a direct route to 5-aminothiazole derivatives, with substituents at the 2- and 4-positions being determined by the choice of starting materials wikipedia.org. For instance, the reaction of an α-aminonitrile with carbon disulfide yields 5-amino-2-mercaptothiazole compounds nih.gov. This method was pivotal as it provided one of the first reliable and versatile syntheses for the 5-aminothiazole class of compounds, which were previously difficult to access wikipedia.org.

Table 2: Overview of the Cook-Heilbron Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| α-Aminonitrile | Dithioacids | Room temperature, mild conditions | 2,4-Disubstituted 5-aminothiazole | nih.gov |

| Aminoacetonitrile | Dithiophenylacetic acid | Mild conditions | 5-Amino-2-benzylthiazole | wikipedia.org |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | Mild conditions | 5-Amino-4-carbethoxy-2-benzylthiazole | wikipedia.org |

The Herz synthesis, or Herz reaction, is a method used for the synthesis of 2-aminobenzothiazole (B30445) precursors rather than simple thiazoles. The process begins with the treatment of an arylamine with sulfur monochloride (S₂Cl₂) isuct.ru. This reaction forms a 1,2,3-dithiazolium chloride salt, commonly known as a Herz compound isuct.ru. Subsequent hydrolysis of this intermediate under alkaline conditions leads to the cleavage of the five-membered ring and the formation of the sodium salt of a 2-aminobenzenethiol isuct.ru. These 2-aminobenzenethiols are valuable precursors for the synthesis of 2-aminobenzothiazoles and other related fused heterocyclic systems. A limitation of this method is that if the para-position of the starting arylamine is unsubstituted, it is often chlorinated during the reaction isuct.ru.

A scalable and effective method for thiazole synthesis involves the condensation of cysteine derivatives with nitriles, followed by an oxidation step to generate the aromatic thiazole ring thieme-connect.comthieme-connect.com. This approach has proven particularly valuable in the synthesis of complex thiopeptide natural products thieme-connect.comresearchgate.net. In this process, the cysteine derivative provides the N-C-S fragment, which condenses with the nitrile to form a thiazoline (B8809763) intermediate. This thiazoline is then aromatized to the corresponding thiazole through an oxidation reaction thieme-connect.comthieme.de. This method is often advantageous because it can be performed on a large scale and, in many cases, avoids the need for chromatographic purification, simplifying the synthesis of key intermediates thieme-connect.comthieme-connect.com.

Introduction and Functionalization of Substituents at the Thiazole 4-Position

The introduction and modification of substituents at the 4-position of the thiazole ring are critical for creating diverse derivatives. One of the most direct methods is to incorporate the desired substituent into the starting materials of a Hantzsch synthesis. By using an appropriately substituted α-haloketone, a wide variety of functional groups can be installed at the C4-position of the resulting 2-aminothiazole researchgate.netmdpi.com.

For pre-formed thiazole rings, several functionalization strategies exist. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, a bromo-substituted thiazole can be coupled with a stannane (B1208499) reagent in a Stille cross-coupling reaction to introduce new groups conicet.gov.ar. Other common methods include Suzuki-Miyaura and Negishi couplings numberanalytics.com. Another approach involves the lithiation of the thiazole ring, followed by quenching with an electrophile to introduce a substituent numberanalytics.com. Diels-Alder reactions using 4-alkenylthiazoles, where the thiazole ring participates as part of the diene system, also offer a novel pathway for functionalization nih.gov. Additionally, an efficient route to 4-functionalized thiazoles involves the nucleophilic ring-opening of specific oxazolone (B7731731) precursors, followed by a chemoselective thionation-cyclization mediated by Lawesson's reagent, which allows for the introduction of ester or amide functionalities at the 4-position nih.gov.

Reduction of Formyl or Nitrile Groups to Aminomethyl Moieties

The introduction of an aminomethyl group at the C4 position of the thiazole ring can be achieved through the reduction of a corresponding formyl or nitrile precursor.

Reduction of 4-Formylthiazole: The reduction of a 4-formylthiazole derivative to the corresponding aminomethyl compound is a viable synthetic route. For instance, ethyl 2-formylthiazole-4-carboxylate can be reacted with an amine, such as N-(4-(benzyloxy)benzyl)-1-(4-fluorophenyl)methanamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the aminomethyl product. nih.gov

Reduction of 4-Cyanothiazole: Another approach involves the reduction of a 4-cyanothiazole. This can be accomplished using reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃•THF). googleapis.com The resulting primary amine can then be protected, for example, with a Boc group, for further transformations. googleapis.com

Direct Substitution Reactions

Directly substituting a leaving group on the thiazole ring with an amine is a common strategy.

From Halogenated Thiazoles: A primary method for synthesizing 4-aminothiazole involves the reaction of a 4-halothiazole, such as 4-chlorothiazole (B1590448) or 4-bromothiazole, with ammonia. chembk.com This nucleophilic substitution reaction directly introduces the amino group at the C4 position. Another example is the reaction of 2-bromo-4-trifluoroacetamidothiazole, which upon catalytic hydrogenation, yields 4-trifluoroacetamidothiazole. google.com The trifluoroacetyl protecting group can then be hydrolyzed under basic conditions to afford 4-aminothiazole. google.com

Chichibabin Reaction: The Chichibabin reaction offers a pathway for the amination of thiazoles, although it can result in poor yields. thieme-connect.de This method typically involves reacting the thiazole with sodium amide in an inert solvent.

Conversion to Hydrochloride Salts for Enhanced Stability and Handling

4-Aminothiazole itself can be unstable, particularly in aqueous solutions where it may undergo tautomerization and hydrolysis. beilstein-journals.org Conversion to its hydrochloride salt significantly enhances its stability and makes it easier to handle and store. chembk.comgoogle.com

The hydrochloride salt is typically prepared by dissolving 4-aminothiazole in a dry solvent, such as ethyl ether, and then introducing dry hydrogen chloride gas. google.com The resulting salt precipitates and can be purified by recrystallization from a suitable solvent like acetonitrile. google.com This process yields a white crystalline powder that is soluble in water and alcohol. chembk.com The formation of the hydrochloride salt is also a key step in the synthesis of more complex molecules, where the salt of an amino alcohol intermediate is used in subsequent coupling reactions. thieme-connect.com

| Property | Description | Source(s) |

| Appearance | White crystalline powder | chembk.com |

| Solubility | Soluble in water and alcohol | chembk.com |

| Stability | More stable than the free base, especially in acidic environments. | chembk.combeilstein-journals.org |

| Preparation | Reaction of 4-aminothiazole with hydrochloric acid. | chembk.comgoogle.com |

Scalable Synthetic Approaches and Efficiency Considerations

For industrial applications, synthetic routes must be scalable and efficient. Several strategies have been developed to produce thiazole derivatives in large quantities.

One scalable approach involves the condensation of cysteine derivatives with nitriles, followed by oxidation to form the thiazole ring. thieme-connect.com This method has been successfully used to synthesize large quantities of intermediates without the need for chromatography, which simplifies the purification process. thieme-connect.com Another scalable process describes the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, starting from less expensive materials like 2-cyanoacetamide (B1669375) or malononitrile. researchgate.net

Efficiency is often improved by optimizing reaction conditions, such as solvent choice and catalyst loading. For example, in the synthesis of 2-amino-4-phenyl substituted thiazole derivatives, ethanol (B145695) was found to be the most suitable solvent, and a 10 mol% concentration of a copper silicate (B1173343) catalyst provided optimal results. nanobioletters.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic processes.

Use of Greener Solvents: Water has been utilized as a solvent for the synthesis of thiazole derivatives, offering a green alternative to hazardous organic solvents. bepls.com Polyethylene glycol (PEG) has also been employed as a green reaction medium, sometimes in combination with water, leading to high yields and simplified workup procedures. rsc.orgrsc.org

Catalyst-Free and Microwave-Assisted Reactions: Some synthetic methods for thiazole derivatives have been developed that are catalyst-free and utilize microwave irradiation. bepls.comtandfonline.com These approaches often lead to shorter reaction times, high yields, and the avoidance of toxic catalysts. bepls.com

Heterogeneous and Reusable Catalysts: The use of heterogeneous catalysts, such as copper silicate, offers advantages like easy separation from the reaction mixture and the potential for reuse, making the process more economical and environmentally benign. nanobioletters.com

One-Pot Syntheses: One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing waste and energy consumption. bepls.comrsc.org

Optimization of Reaction Conditions: Role of Reagents, Catalysts, and Solvents

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

Solvents: The choice of solvent can significantly impact reaction outcomes. In the synthesis of 2-amino-4-phenyl substituted thiazoles, a screen of various solvents including ethanol, acetonitrile, THF, and toluene, identified ethanol as the optimal choice. nanobioletters.com In another study, a mixture of ethanol and water was found to be superior for the visible-light-promoted synthesis of 4,5-disubstituted-2-aminothiazoles. thieme-connect.com

Catalysts: The type and concentration of the catalyst are critical. For the synthesis of 2-amino-4-phenyl substituted thiazoles, varying the concentration of a copper silicate catalyst showed that 10 mol% gave the best results. nanobioletters.com In other syntheses, photocatalysts like Eosin Y have been used under visible light irradiation to promote the reaction under mild, external-oxidant-free conditions. thieme-connect.com Palladium catalysts are also widely used in cross-coupling reactions to form C-C bonds on the thiazole ring. chim.itresearchgate.net

Reagents: The selection of reagents plays a defining role. For instance, in the Hantzsch thiazole synthesis, the reaction of α-haloketones with thiourea is a fundamental method. nanobioletters.comjpionline.org The choice of brominating agent, such as N-bromosuccinimide (NBS), can also be optimized for in situ α-bromination of ketones. rsc.org

| Parameter | Optimized Condition | Outcome | Source(s) |

| Solvent | Ethanol | Best results for the synthesis of 2-amino-4-phenyl substituted thiazole derivatives. | nanobioletters.com |

| Solvent | EtOH/H₂O (1:1) | Superior for the formation of 2-amino-4-phenylthiazole-5-carbonitrile. | thieme-connect.com |

| Catalyst Concentration | 10 mol% copper silicate | Optimal for the synthesis of 2-amino-4-phenyl substituted thiazole derivatives. | nanobioletters.com |

| Catalyst | Eosin Y (photocatalyst) | Enabled visible-light-promoted synthesis under mild conditions. | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring's reactivity is influenced by the electron-donating amino group at the C4 position. numberanalytics.com This activation, however, is moderated by the electron-withdrawing nature of the ring nitrogen.

Electrophilic Substitution: The presence of the activating amino group directs electrophilic substitution primarily to the C5 position. numberanalytics.comchemicalbook.com This is due to the stabilization of the reaction intermediate through resonance involving the amino group. Common electrophilic substitution reactions include halogenation and nitration. numberanalytics.com For instance, bromination of 2-aminothiazole (B372263) derivatives, a related structure, readily occurs at the C5 position. ias.ac.in However, the thiazole nucleus is generally resistant to electrophilic attack unless an electron-donating group is present. ias.ac.incopbela.org

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at an activated position. numberanalytics.com The C2 position is generally the most susceptible to nucleophilic attack due to its proximity to both heteroatoms. chemicalbook.com For 4-aminothiazole, nucleophilic substitution on the ring is not a primary reaction pathway unless other activating groups or specific reaction conditions are employed.

Oxidation Reactions of the Amine Group and Thiazole Nucleus

Oxidation reactions can target either the exocyclic amine or the thiazole nucleus, depending on the reagents and conditions.

Oxidation of the Amine Group: The primary amine group can be oxidized, though this is less common than its other functionalizations. Strong oxidizing agents can lead to the formation of nitroso or nitro derivatives, or even degradation of the molecule.

Oxidation of the Thiazole Nucleus: The thiazole ring itself is relatively resistant to oxidation. copbela.org However, under harsh conditions, oxidation can occur, potentially leading to ring cleavage. More controlled oxidation can lead to the formation of thiazole N-oxides. In some catalytic systems, molybdenum complexes with aminothiazole-type ligands can facilitate the oxidation of other substrates, forming intermediate peroxo-Mo and superoxo-Mo species. researchgate.net

Reduction Reactions for Amine and Ring Modifications

Reduction reactions offer pathways to modify the thiazole ring's saturation level.

Reduction of the Thiazole Ring: The aromatic thiazole ring is resistant to hydrogenation. slideshare.net However, catalytic hydrogenation using metal catalysts can reduce the ring to form thiazoline (B8809763) or thiazolidine (B150603) derivatives. copbela.org This transformation significantly alters the molecule's chemical and physical properties. For example, the reduction of a nitro group on a related tetrahydrobenzothiazole, derived from a 2-aminothiazole, has been attempted using H2 atmosphere with a Pd/C catalyst, although success can be limited by reaction conditions. acs.org

Functionalization Reactions at Exocyclic and Endocyclic Heteroatoms

The nitrogen atoms in thiazol-4-amine (B91535) hydrochloride are key sites for functionalization.

N-Alkylation and Acylation

The exocyclic amino group readily undergoes N-alkylation and N-acylation, which are fundamental reactions for building more complex molecules. smolecule.comresearchgate.net

N-Alkylation: The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines. smolecule.com This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: This is a widely used reaction where the amine reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. smolecule.comresearchgate.net For example, 4-aminothiazole reacts with acetylsulfanilyl chloride in pyridine (B92270) to form the corresponding sulfonamide. google.com Protecting the amine group via acylation, for instance with a Boc group (di-tert-butyl dicarbonate), is a common strategy to moderate its reactivity or to direct subsequent reactions to other parts of the molecule. beilstein-journals.orgrsc.org

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Acylation | Acetylsulfanilyl Chloride | N-(thiazol-4-yl)sulfonamide | google.com |

| N-Acylation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-4-aminothiazole | beilstein-journals.org |

| N-Acylation | 3,4,5-Trimethoxybenzoyl chloride | N-(thiazol-4-yl)benzamide | nih.gov |

Condensation and Cyclization Reactions to Form Diverse Heterocyclic Scaffolds

The nucleophilic amine group of thiazol-4-amine is a key handle for constructing fused heterocyclic systems through condensation and cyclization reactions. mdpi.comnih.gov These reactions typically involve reacting the aminothiazole with a bifunctional electrophile.

A common strategy is the reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or their equivalents. For example, condensation with β-ketoesters can lead to the formation of thiazolo[4,5-b]pyridine (B1357651) derivatives. The initial condensation forms an enamine or imine, which then undergoes an intramolecular cyclization followed by dehydration to yield the final fused aromatic system.

Another approach involves reacting 4-aminothiazole with reagents like chloroformylsulfur chloride, which leads to the formation of fused 1,2,4-thiadiazolone systems. rsc.org Similarly, reaction with o-nitrobenzaldehyde forms a Schiff base that can be cyclized to produce 2-(4-thiazolyl)indazoles. google.com

| Reactant | Conditions | Resulting Heterocyclic Scaffold | Reference |

| o-Nitrobenzaldehyde | pH 4.5, then cyclization | 2-(4-Thiazolyl)indazole | google.com |

| Chloroformylsulphur Chloride | Organic base | Thiazolo[3,4-c] numberanalytics.comias.ac.inbeilstein-journals.orgthiadiazolone | rsc.org |

| α-Bromoketones & Cyanamide | Sodium hydride, DMF | 2,5-disubstituted-4-aminothiazoles | tandfonline.com |

| Ethyl 2-aminothiazole-4-carboxylate & Hydrazine | In situ cyclization | Thiazolo[4,5-d]pyridazine | nih.gov |

These reactions highlight the utility of thiazol-4-amine as a versatile building block for synthesizing a wide array of complex heterocyclic compounds with potential applications in various fields of chemical science.

Intramolecular Nucleophilic Substitution

Intramolecular nucleophilic substitution is a key reaction for the synthesis of the thiazole ring and related heterocyclic systems. This process involves the attack of a nucleophile within a molecule on an electrophilic center, leading to cyclization. The formation of the thiazole ring often occurs when a sulfur-containing nucleophile, such as a thioamide, attacks an internal electrophilic carbon.

A notable example involves the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds. organic-chemistry.org In this type of reaction, the sulfur atom of the thioamide acts as the nucleophile, attacking the carbon bearing the halogen, which is the electrophilic center. This is followed by a dehydration step to form the aromatic thiazole ring. Similarly, substituted thiazoles can be synthesized through the intramolecular cyclization of precursors like 1-(2-bromoallyl)-3-phenylthiourea, which yields 5-Methyl-N-phenylthiazol-2-amine. organic-chemistry.org

In more complex systems, such as pyrrolo[2,1-c] organic-chemistry.orglsu.edubenzothiazines, intramolecular nucleophilic substitution can occur where a sulfur atom attacks a chloro-substituted carbon, leading to the formation of an intermediate that subsequently rearranges to the final product. researchgate.net The mechanism typically involves the formation of a transient intermediate, which then stabilizes through the elimination of a small molecule like water or a halide ion to yield the final heterocyclic product. organic-chemistry.org

| Precursor Type | Nucleophilic Group | Electrophilic Center | Resulting Product |

|---|---|---|---|

| N-Monosubstituted Thioamide + α-halocarbonyl | Thioamide Sulfur | α-Carbon of Carbonyl | Thiazolium Salt organic-chemistry.org |

| 1-(2-bromoallyl)-3-phenylthiourea | Thiourea (B124793) Sulfur | Allylic Carbon | 5-Methyl-N-phenylthiazol-2-amine organic-chemistry.org |

| Thioacylamidine Intermediate | Amidine Nitrogen | Thioacyl Carbon | 3,5-Disubstituted-1,2,4-thiadiazole acs.org |

Photochemical Reactions

Thiazole and its derivatives exhibit notable reactivity under photochemical conditions, leading to various structural rearrangements and transformations. lsu.edumdpi.comnih.gov UV irradiation of the thiazole ring can induce cleavage of the S1–C5 bond, generating a biradical intermediate. thieme-connect.com This intermediate can then undergo further reactions to form newly recognized isocyano compounds, such as syn-N-ethynylthioformamide. thieme-connect.com

Another significant photochemical transformation is [2+2] photocycloaddition. Research on (Z)-4-arylidene-5(4H)-thiazolones, which are derivatives of the thiazole core, has shown that they undergo [2+2] photocycloaddition reactions. acs.org These reactions can produce cyclobutane (B1203170) structures analogous to diaminotruxillic derivatives, demonstrating a pathway for creating more complex, fused ring systems. The reaction works with moderate to good yields for substrates with both electron-donating and electron-withdrawing substituents on the aryl ring. acs.org

Furthermore, photochemical thiol-ene reactions have been utilized in continuous flow synthesis. For instance, the reaction between cysteamine (B1669678) hydrochloride and vinyl chloride under photochemical conditions yields a half-mustard intermediate, which can be cyclized to form thiomorpholine, a related sulfur-nitrogen heterocycle. mdpi.com

| Reaction Type | Substrate Example | Key Transformation | Product Type |

|---|---|---|---|

| UV-induced Rearrangement | Thiazole | Cleavage of S1–C5 bond | Isocyano compounds thieme-connect.com |

| [2+2] Photocycloaddition | (Z)-4-Arylidene-5(4H)-thiazolone | Formation of cyclobutane ring | Thiazolone-containing cyclobutanes acs.org |

| Photochemical Thiol-Ene | Cysteamine hydrochloride + Alkene | Addition of thiol across a double bond | Thioether intermediate mdpi.com |

Arylation and Dimerization

Arylation and dimerization represent important functionalization pathways for the thiazole ring, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. lsu.edunih.gov

Arylation

Direct C-H arylation of the thiazole ring can be achieved using transition metal catalysis. A nickel-based catalytic system has been shown to be effective for the C-H arylation of thiazoles with phenol (B47542) derivatives. mdpi.com This method utilizes a Ni(OTf)₂/dcype catalyst system in a t-amyl alcohol solvent. The reaction proceeds at the C2 position of the thiazole ring, which is electronically poor and thus susceptible to this type of coupling. mdpi.comacs.org This catalytic protocol is also effective for other azoles and tolerates a range of functional groups. mdpi.com Another approach involves copper-catalyzed arylation of heterocycle C-H bonds using aryl iodides, with lithium tert-butoxide as the base. organic-chemistry.org

Dimerization

Thiazole derivatives can undergo several types of dimerization reactions depending on the conditions and substrates:

Oxidative Dimerization : The iodination of 2-(4-arylthiazole-2-yl)acetonitriles in DMF leads to the formation of 2,3-bis(4-aryl-1,3-thiazole-2-yl)but-2-enedinitriles. researchgate.net Similarly, the electrochemical dimerization of thioamides can selectively produce 1,2,4-thiadiazoles in a green and sustainable process. organic-chemistry.org

Carbene Dimerization : Thiazolium salts can form carbene intermediates that subsequently dimerize. This process can be followed by a sigmatropic rearrangement to yield rearranged dimers, as demonstrated with thiamine. lsu.edu

Palladium-Catalyzed Dimerization : 2-Bromothiazole can be dimerized to 2,2'-bisthiazole using a palladium acetate (B1210297) catalyst in the presence of a phase-transfer catalyst. globalresearchonline.net

Redox-Active Dimers : Dimers derived from thiazol-2-ylidenes have been isolated and studied. These dimers are strong reducing agents and can form stable, air-persistent radical cations upon oxidation. acs.org

| Transformation | Method | Reactants | Key Product |

|---|---|---|---|

| C-H Arylation | Nickel Catalysis | Thiazole + Phenol derivative | C2-Arylated Thiazole mdpi.com |

| Oxidative Dimerization | Iodination | (Thiazol-2-yl)acetonitrile | 2,3-Bis(thiazol-2-yl)but-2-enedinitrile researchgate.net |

| Carbene Dimerization | Base-mediated | Thiazolium Salt | Rearranged Thiazoline Dimer lsu.edu |

| Catalytic Dimerization | Palladium Catalysis | 2-Bromothiazole | 2,2'-Bisthiazole globalresearchonline.net |

Computational and Theoretical Investigations

Quantum Chemical Studies on Thiazol-4-amine (B91535) Hydrochloride and its Derivatives

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For thiazole (B1198619) derivatives, these studies have been crucial in understanding their reactivity and potential as therapeutic agents or corrosion inhibitors. scispace.comacs.org

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. mdpi.comresearchgate.net Geometry optimization using DFT, often with basis sets like B3LYP/6-31G(d) or higher, determines the most stable conformation of a molecule by finding the minimum energy structure. mdpi.comnih.govdergipark.org.tr For thiazole derivatives, these calculations provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.comdergipark.org.tr

Studies on various thiazole derivatives have demonstrated that DFT calculations can accurately predict molecular geometries, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netdergipark.org.tr For instance, the geometry of N,N'-bis-(2-thiazol-yl) methylenediamine was successfully calculated using DFT methods. researchgate.net These optimized structures are the foundation for further computational analysis. mdpi.com

Table 1: Examples of DFT Methods Used in Thiazole Derivative Studies

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| Substituted Thiazoles | B3LYP | 6-31G(d) | pKa calculation | nih.gov |

| 2-Amino-5-arylazothiazoles | DMOL3/DNP | - | Geometry Optimization | mdpi.com |

| N,N'-bis-(2-thiazol-yl) methylenediamine | HCTH/PBE1PBE | 6-31G* | Geometry Optimization | researchgate.net |

| 2-(2-benzylidenehydrazinyl)-4-(3-methyl-3-phenylcyclobutyl)thiazole | B3LYP | 6-31G(d) | Geometry Optimization | dergipark.org.tr |

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chimicatechnoacta.ru The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netchimicatechnoacta.ru For thiazole derivatives, a high HOMO energy points to a greater tendency to donate electrons to an acceptor, such as a metal surface in corrosion inhibition. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. rsc.orgmdpi.com It helps identify the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other molecules. rsc.orgekb.eg In the context of thiazole derivatives, MEP analysis has been used to pinpoint regions prone to electrophilic attack (negative potential, often around heteroatoms like nitrogen and sulfur) and nucleophilic attack (positive potential, typically around hydrogen atoms). rsc.org

Table 2: Key Parameters from Molecular Orbital Analysis of Thiazole Derivatives

| Parameter | Significance | Application in Thiazole Derivatives |

| HOMO Energy | Electron-donating ability | Predicts corrosion inhibition efficiency. researchgate.net |

| LUMO Energy | Electron-accepting ability | Indicates potential for back-donation in metal interactions. researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. researchgate.netchimicatechnoacta.ru |

| MEP | Reactive sites | Identifies regions for electrophilic and nucleophilic attack. rsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions with biological systems. cresset-group.comresearchgate.net These simulations can reveal the different conformations a molecule can adopt and the energy barriers between them. cresset-group.com

For thiazole derivatives, MD simulations can be used to study their stability and how they interact with their biological targets, such as proteins or enzymes. researchgate.netmdpi.com By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), researchers can observe how its conformation changes and which conformations are most stable or biologically relevant. cresset-group.commdpi.com This information is particularly valuable for drug design, as it can help in understanding how a ligand fits into the binding pocket of a receptor. cresset-group.com For example, MD simulations have been employed to study the conformational behavior of pMHC/TCR interactions involving different peptides. mdpi.com

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the lowest energy conformers of a molecule. researchgate.netnih.gov This is crucial because the biological activity of a molecule is often dependent on its specific three-dimensional shape. rsc.org

In Silico Molecular Docking Analysis for Receptor and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.comtexilajournal.com It is a key tool in drug discovery for predicting how a ligand, such as a thiazole derivative, will bind to a protein receptor or enzyme. als-journal.comnih.gov

Molecular docking studies generate detailed profiles of the interactions between a ligand and a protein's active site. als-journal.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For thiazole derivatives, docking studies have been used to identify key interactions with various biological targets, such as DNA gyrase, tubulin, and cyclooxygenase (COX) enzymes. als-journal.comnih.govfrontiersin.org

For example, docking studies of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines with DNA gyrase revealed a binding pattern similar to that of ciprofloxacin (B1669076), with some derivatives showing even better binding affinity. als-journal.com Similarly, docking of 4-(4-chlorothiophen-2-yl)thiazole derivatives into the active sites of COX-1, COX-2, and 5-LOX enzymes helped to confirm their potential as anti-inflammatory agents. frontiersin.org These studies provide a rational basis for the observed biological activities and guide the design of more potent inhibitors. mdpi.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a scoring function or binding energy. texilajournal.commdpi.com While these predictions are not always perfectly correlated with experimental values, they provide a valuable ranking of potential drug candidates. biorxiv.org

In studies of thiazole derivatives, docking scores have been used to prioritize compounds for synthesis and biological testing. als-journal.comnih.gov For instance, thiazole derivatives with lower (more favorable) binding energies in docking simulations against tubulin were predicted to be more potent inhibitors of tubulin polymerization. nih.gov Similarly, computational modeling has been used to predict the binding affinity of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride to various biological targets. The ability to predict binding affinity computationally accelerates the drug discovery process by focusing experimental efforts on the most promising candidates. mdpi.combiorxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

The versatility of the thiazole scaffold allows for strategic modifications to optimize biological activity. Key structural features of thiazole derivatives contribute to their biological activity. For instance, the introduction of electron-withdrawing groups at the para position of a phenyl ring attached to the thiazole can enhance biological activity. Furthermore, varying the substituents on the thiazole ring itself can significantly alter potency against specific targets.

Computational studies, such as those employing molecular docking, help to elucidate the binding modes of these derivatives within the active sites of target proteins. For example, in the context of anticancer research, docking studies of 4-Phenylthiazol-2-amine derivatives against the estrogen receptor-alpha (ER-α) have shown that these compounds fit within the same hydrophobic pocket as the standard drug, tamoxifen. vietnamjournal.ru This indicates a similar mechanism of action and provides a rational basis for their observed activity.

In the development of cholinesterase inhibitors, SAR studies on 1,3-thiazole derivatives revealed that a flexible benzyl-type substituent coupled with a 1,3-thiazole-2-amino linker is preferred for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr Computational analyses further clarified that N-methylation of the amine or amide linkers could drastically alter inhibitory activity, demonstrating the subtle electronic and steric factors that govern molecular interactions. academie-sciences.fr

The following table summarizes key SAR findings for thiazole derivatives from computational studies:

Table 1: Computationally-Derived Structure-Activity Relationship Insights for Thiazole Derivatives

| Structural Modification | Predicted Impact on Bioactivity | Target Class Example | Reference |

|---|---|---|---|

| Addition of electron-withdrawing groups to an attached phenyl ring | Enhancement of biological activity | General | |

| Introduction of a flexible benzyl-type substituent on the amino group | Increased selectivity for Butyrylcholinesterase (BChE) | Cholinesterases | academie-sciences.fr |

| N-methylation of amine/amide linkers | Can increase or decrease activity depending on the specific molecule and target | Cholinesterases | academie-sciences.fr |

These computational SAR studies are instrumental in guiding the rational design of new Thiazol-4-amine hydrochloride derivatives with improved potency and selectivity.

Prediction of Pharmacokinetic and ADME Properties

A significant hurdle in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are now routinely used in the early stages of drug discovery to predict these properties, helping to filter out candidates that are likely to fail later on due to poor bioavailability or toxicity. nih.gov

Various web-based tools and software, such as SwissADME, pkCSM, and ProTox-II, are employed to calculate the ADME profiles of novel Thiazol-4-amine derivatives. rsc.orgals-journal.com These programs predict a range of physicochemical and pharmacokinetic parameters that determine a compound's "drug-likeness." rsc.orgresearchgate.net

The table below presents a summary of predicted ADME properties for different series of thiazole derivatives, showcasing the utility of these computational predictions.

Table 2: In Silico Prediction of ADME Properties for Thiazole Derivatives

| Compound Series | Predicted Property | Software/Method Used | Finding | Reference |

|---|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | ADME Properties | Schrodinger software | All compounds were within acceptable ADME limits. | vietnamjournal.ru |

| Thiazole sulfonamides | Physicochemical & Pharmacokinetic Properties | SwissADME, pkCSM, ProTox-II | Compounds displayed optimal lipophilicity, water solubility, and GI absorption. Some showed moderate to significant BBB permeability. | rsc.org |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | Drug-likeness & Pharmacokinetics | SwissADME, ProTox-II | Compounds possessed drug-likeness properties and high gastrointestinal absorption with no predicted major toxicity. | als-journal.com |

| Thiazole-methylsulfonyl derivatives | ADME Properties | Computational methods | Lipophilicity (log P o/w) was determined to be within a favorable range for drug candidates. | acs.org |

These predictions are invaluable for prioritizing which compounds to advance to more resource-intensive in vitro and in vivo testing. nih.gov

Pharmacological and Biological Research Applications

Thiazol-4-amine (B91535) Hydrochloride as a Precursor for Novel Therapeutic Agents

The thiazole (B1198619) nucleus is a prominent scaffold in the design of new therapeutic agents. researchgate.netresearchgate.net Thiazol-4-amine hydrochloride and its derivatives are key intermediates in the synthesis of more complex molecules. For instance, the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been extensively utilized to develop inhibitors of cyclin-dependent kinases (CDKs). acs.org Similarly, reacting 2-chloro-N-phenylacetamide with reagents like thiourea (B124793) or thiosemicarbazide (B42300) produces thiazole derivatives. ekb.eg Researchers have also used precursors like 2,2'-(1,4-phenylenebis (thiazole-4,2-diyl))bis (3-(dimethylamino)acrylonitrile) to synthesize a variety of azolopyrimidine derivatives linked to a thiazole moiety. researchgate.net This adaptability makes this compound a foundational component in the discovery of novel drugs targeting a range of diseases, from bacterial infections to cancer. nih.govnih.gov

Antimicrobial and Antibacterial Activity

Derivatives of thiazole are recognized for their broad-spectrum antimicrobial activity. nih.govnih.govmdpi.com The unique chemical structure of the thiazole ring, possessing both hydrophobic and hydrophilic characteristics, may facilitate its penetration of bacterial cell membranes. mdpi.com Numerous studies have demonstrated the efficacy of synthesized thiazole derivatives against various pathogenic bacteria, including multidrug-resistant strains. nih.govbiointerfaceresearch.comnih.gov The antibacterial potential of these compounds has made them a significant area of focus for overcoming the challenge of antibiotic resistance. biointerfaceresearch.comnih.gov For example, a series of 2,5-dichloro thienyl-substituted thiazoles were evaluated for their minimum inhibitory concentration (MIC) values against several bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, certain thiazole-quinolinium derivatives have shown potent bactericidal activity against both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

A primary mechanism for the antibacterial action of certain thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial survival that manages DNA topology. als-journal.comals-journal.comu-szeged.hu This enzyme is a well-validated target for antibacterial drugs because its inhibition leads to bactericidal effects. als-journal.comu-szeged.hu

Several studies have identified morpholine-based thiazole derivatives as potent DNA gyrase inhibitors. als-journal.comals-journal.com In one study, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and tested for their DNA gyrase inhibitory activity. Multiple compounds in this series exhibited inhibitory activity (IC50) equal to or better than the standard drug, ciprofloxacin (B1669076). als-journal.com Molecular docking studies confirmed that these derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin, often with a better binding affinity. als-journal.comals-journal.com Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have also been developed, showing improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. u-szeged.hunih.gov

| Compound | DNA Gyrase Inhibitory Activity (IC50 in µg/mL) | Reference |

| Ciprofloxacin (Standard) | 4.32 | als-journal.com |

| Derivative 5h | 3.52 | als-journal.com |

| Derivative 5g | 3.76 | als-journal.com |

| Derivative 5f | 3.88 | als-journal.com |

| Derivative 5e | 4.08 | als-journal.com |

| Derivative 5l | 4.11 | als-journal.com |

Thiazole derivatives have demonstrated significant efficacy against a wide range of both Gram-positive and Gram-negative bacteria. ekb.egmdpi.combiointerfaceresearch.com Research has confirmed the antibacterial potential of these compounds against pathogens such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Klebsiella pneumoniae (Gram-negative). nih.govals-journal.com

In one study, the minimum inhibitory concentration (MIC) of morpholine-based thiazole derivatives was found to be equal to that of ciprofloxacin (12.5 µg/ml) against all four of the aforementioned bacterial strains. als-journal.com Another study reported that novel thiazole derivatives exhibited excellent antibacterial activity when compared to a reference drug molecule. biointerfaceresearch.com The versatility of the thiazole scaffold allows for the synthesis of hybrid molecules that show enhanced antimicrobial effects and a broader spectrum of activity. nih.govmdpi.com

| Bacterial Strain | Type | Representative MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | 12.5 | als-journal.com |

| Bacillus subtilis | Gram-Positive | 12.5 | als-journal.com |

| Escherichia coli | Gram-Negative | 12.5 | ekb.eg |

| Pseudomonas aeruginosa | Gram-Negative | >3.75 | nih.gov |

| Serratia marcescens | Gram-Negative | N/A | ekb.eg |

| Proteus vulgaris | Gram-Negative | N/A | ekb.eg |

Anticancer and Cytotoxic Potentials

The thiazole scaffold is a cornerstone in the development of novel anticancer agents. nih.gov Derivatives incorporating this heterocyclic ring have shown significant cytotoxic activity against a variety of human cancer cell lines. mdpi.comnih.govresearchgate.net The mechanism of action is often related to the inhibition of key cellular proteins involved in proliferation and survival, such as kinases and anti-apoptotic proteins. nih.gov The structural diversity of thiazole derivatives allows for the fine-tuning of their activity against specific cancer types, making them promising leads in oncology drug discovery. nih.gov

Extensive research has demonstrated the potent in vitro cytotoxic activity of thiazole derivatives against various human cancer cell lines.

HepG2 (Liver Cancer): Numerous studies have confirmed the efficacy of thiazole derivatives against hepatocellular carcinoma cells. mdpi.comnih.govnih.gov One study reported that a novel series of thiazole derivatives suppressed the growth of HepG2 cells, with compound 4c showing a particularly low inhibitory concentration (IC50 = 7.26 ± 0.44 µM). mdpi.com Another investigation synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives that also showed a cytotoxic effect against the HepG2 cell line. nih.govnih.gov

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating thiazole-based compounds. mdpi.comnih.govnih.gov A series of thiazole-sulfanilamide derivatives demonstrated a reduction in the viability of MCF-7 cells, with one silver complex (M5) showing an IC50 of 18.53 µg/ml. nih.gov In another study, compound 4c was found to be the most active derivative against MCF-7 cells, with an IC50 of 2.57 ± 0.16 µM, which was more potent than the standard drug Staurosporine. mdpi.com

HT-29 (Colon Cancer): Thiazole derivatives have also shown promise against colorectal cancer cells. nih.govresearchgate.netnih.gov A study of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives found that several compounds exhibited promising IC50 values against the HT-29 cell line, with compound 8c being the most potent (IC50 = 3.47 ± 0.79 µM). nih.gov

| Compound/Derivative | Cell Line | Cytotoxic Activity (IC50/GI50) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c | HepG2 | 7.26 ± 0.44 µM | mdpi.com |

| Compound 4d | HepG2 | 2.31± 0.43 µM | nih.gov |

| Compound 8c | HT-29 | 3.47 ± 0.79 µM | nih.gov |

| Silver Complex M5 | MCF-7 | 18.53 µg/ml | nih.gov |

| ITH-6 | HT-29 | 0.44 µM | nih.gov |

No specific data was found in the provided search results for U251, Jurkat, and J774A.1 cell lines.

A significant mechanism behind the anticancer activity of many thiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. nih.gov These kinases are key regulators of the cell cycle, and their inhibition can halt the uncontrolled proliferation of cancer cells. acs.orgnih.gov The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been instrumental in the discovery of highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.gov

Medicinal chemistry optimization of this scaffold led to the development of orally bioavailable inhibitors with remarkable selectivity. acs.org For example, compound 78 was found to exhibit excellent potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org This inhibition of CDK4/6 leads to an accumulation of cells in the G1 phase of the cell cycle, effectively stopping their division. acs.org Structure-activity relationship (SAR) studies have shown that specific substitutions on the thiazole and pyridine (B92270) rings are crucial for achieving high potency and selectivity for CDK4/6 over other CDKs like CDK1, CDK2, and CDK9. nih.govnih.govacs.org

| Compound | CDK4 Inhibition (Ki) | CDK6 Inhibition (Ki) | Reference |

| Compound 78 | 1 nM | 34 nM | acs.org |

| Compound 9a | 0.010 µM | 1.67 µM | researchgate.net |

| Compound 9b | 0.007 µM | 0.042 µM | researchgate.net |

| Compound 10a | 0.002 µM | N/A | mdpi.com |

| Palbociclib (Standard) | 3 nM | 27 nM | acs.org |

Anti-inflammatory and Analgesic Properties

The thiazole scaffold is a foundational structure in the development of compounds with significant anti-inflammatory and analgesic potential. Research has demonstrated that derivatives of thiazol-4-amine are capable of interacting with key pathways in the inflammatory cascade, leading to a reduction in pain and inflammation. These properties are largely attributed to their ability to inhibit enzymes involved in the synthesis of pro-inflammatory mediators. The structural versatility of the thiazole ring allows for modifications that can enhance potency and selectivity, making it a valuable pharmacophore in the design of novel anti-inflammatory agents.

A primary mechanism for the anti-inflammatory effects of thiazole derivatives is the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are critical in the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Certain thiazole derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX, an important area of research for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, a series of synthesized thiourea, thiazole, and thiazolidene derivatives were screened for their inhibitory effects on COX-1, COX-2, and 5-LOX. One potent compound, referred to as 6l, demonstrated IC50 values of 5.55 µM for COX-1, 0.09 µM for COX-2, and 0.38 µM for 5-LOX. This highlights a significant selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.

Further studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have also shown them to be potential inhibitors of COX/LOX pathways. Molecular docking studies support these findings, confirming that these synthesized compounds can effectively bind to the amino acid residues within the active sites of COX-1, COX-2, and 5-LOX enzymes. Similarly, modifications of the celecoxib (B62257) molecule, a known COX-2 inhibitor, have led to the design of thiazolo-celecoxib analogues that exhibit inhibitory activity against COX-1, COX-2, and 15-LOX.

The following table summarizes the inhibitory activity of selected thiazole derivatives on COX and LOX enzymes.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Thiazole Derivative (6l) | COX-1 | 5.55 µM | |

| COX-2 | 0.09 µM | ||

| 5-LOX | 0.38 µM | ||

| 4-Thiazolone Derivative (3e) | LOX | 12.67 µM | researchgate.net |

| COX-1 | > 50 µM | researchgate.net | |

| COX-2 | > 50 µM | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The inhibition of COX enzymes by thiazole derivatives directly leads to the suppression of prostaglandin (B15479496) synthesis. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key molecules that mediate inflammation, pain, and fever. By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into prostaglandins.

Research has shown that thiazole-based dual inhibitors can significantly reduce the expression of COX-2 genes, which in turn leads to a marked reduction in PGE2 levels in inflamed tissues. In one study, a chiral thiazolo-pyrone derivative (compound 3n) was found to suppress PGE2 release at both the cellular level (IC50 of 16.06μM) and the enzyme level (IC50 of 0.72μM) in a dose-dependent manner. This demonstrates the direct impact of thiazole-containing compounds on the production of this key inflammatory mediator. This mechanism is central to the anti-inflammatory effects observed with many NSAIDs and supports the therapeutic potential of thiazole derivatives. researchgate.net

Beyond the arachidonic acid pathway, thiazole derivatives have been shown to modulate other critical components of the inflammatory response, including pro-inflammatory cytokines such as Interleukin 6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin 8 (IL-8). These cytokines play a crucial role in orchestrating and amplifying the inflammatory cascade.

Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed that most of the tested compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α in RAW264.7 cells. nih.gov One particular compound, 13b, was identified as the most potent in the series, with IC50 values of 2.294 μM for IL-6 and 12.901 μM for TNF-α. nih.gov

Similarly, a series of chiral thiazolo-pyrones were investigated for their anti-inflammatory potential, with one compound (3n) showing notable inhibitory potency against both TNF-α and IL-6. researchgate.net Phenylmethimazole (C10) and a more potent thiazole derivative, COB-141, were also found to inhibit basal IL-6 expression and secretion by triple-negative breast cancer cell lines. nih.gov The inhibitory effect of COB-141 was observed at the mRNA level, suggesting a mechanism that involves the reduction of NF-κB DNA binding. nih.gov

The inhibitory effects of selected thiazole derivatives on key inflammatory cytokines are presented in the table below.

| Compound | Cytokine Inhibited | IC50 Value | Cell Line |

| Compound 13b | IL-6 | 2.294 µM | RAW264.7 |

| TNF-α | 12.901 µM | RAW264.7 | |

| Compound 13f | IL-6 | 1.539 µM | RAW264.7 |

| Compound 3n | TNF-α | Potency noted | Not specified |

| IL-6 | Potency noted | Not specified |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition and Receptor Binding Studies

Derivatives based on the thiazole structure have been actively investigated as inhibitors of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are key targets in the management of neurodegenerative conditions like Alzheimer's disease, where their inhibition can lead to increased levels of the neurotransmitter acetylcholine.

A novel series of thiazole-piperazine hybrids were synthesized and evaluated for their inhibitory potential against these enzymes. The results indicated that most of the tested compounds exhibited greater inhibitory activity against AChE than BChE. Specifically, compounds designated 3a, 3c, and 3i showed significant inhibitory activity on the AChE enzyme, while none of the compounds in the series displayed significant inhibition of BChE. Molecular docking studies suggested that these compounds can act as dual binding site AChE inhibitors.

In another study, a series of tertiary amine derivatives of chlorochalcone (B8783882) were evaluated. All compounds showed moderate to potent inhibitory activity against AChE, with some demonstrating high selectivity for AChE over BChE. Compound 4l was particularly potent, with an IC50 of 0.17 ± 0.06 µmol/L against AChE and a selectivity of 667.2-fold for AChE over BChE. Enzyme kinetics and molecular docking revealed that this compound likely binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

The following table summarizes the cholinesterase inhibitory activity of representative compounds.

| Compound Class/ID | Target Enzyme | IC50 Value | Selectivity (AChE/BChE) |

| Thiazole-piperazine hybrid (3a) | AChE | Significant Inhibition | Higher for AChE |

| Thiazole-piperazine hybrid (3c) | AChE | Significant Inhibition | Higher for AChE |

| Thiazole-piperazine hybrid (3i) | AChE | Significant Inhibition | Higher for AChE |

| Chlorochalcone derivative (4l) | AChE | 0.17 ± 0.06 µmol/L | 667.2 |

This table is interactive. Click on the headers to sort the data.

Research into the direct inhibitory effects of thiazol-4-amine derivatives on catalase is not extensively documented in the available scientific literature. While some studies have explored the interaction of related heterocyclic compounds with catalase, they have often focused on different outcomes. For instance, certain thiazolidine-4-carboxylic acid derivatives have been observed to enhance catalase activity, thereby helping to mitigate cellular oxidative stress. rsc.org Other research has investigated the impact of various phenolic thiazole derivatives on catalase activity within cells, primarily as a measure of cellular integrity and response to potential toxicity, rather than as a study of direct enzyme inhibition. nih.gov Therefore, a clear role for thiazol-4-amine derivatives as direct inhibitors of catalase has not been established.

Secretase Activity Inhibition

Thiazole derivatives have been identified as potent inhibitors of secretase enzymes, which are critical in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. The thiazole-diamide series, for instance, has been recognized for its highly potent γ-secretase inhibitory activity, with several compounds demonstrating IC50 values below 0.3 nM. nih.govresearchgate.net

In studies involving N,4,5-trimethylthiazol-2-amine hydrochloride (a derivative of Thiazol-4-amine), the compound was shown to reduce Aβ production by inhibiting the activity of β-secretase and γ-secretase. nih.govsemanticscholar.org This inhibition is a key mechanism behind its neuroprotective effects, as it directly curtails the generation of the primary component of amyloid plaques. nih.govsemanticscholar.org Research on other thiazole-containing compounds has further substantiated the potential of this chemical class, with inhibitor 4c showing a potent BACE1 (β-secretase) inhibitory activity with a Kᵢ of 0.25 nM and a cellular EC₅₀ of 194 nM. nih.gov

MMP-2 and MMP-9 Inhibition

The thiazole scaffold is a key feature in the development of inhibitors for matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tissue remodeling in various pathological conditions. nih.govnih.govresearchgate.net While research on this compound itself is specific, the broader class of thiazole and thiazolidinone derivatives has demonstrated significant inhibitory potential against these enzymes. nih.govnih.govresearchgate.netnih.gov

For example, a series of 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated for their ability to inhibit MMP-9. nih.govresearchgate.netnih.gov One derivative, bearing a 4-carboxyphenyl substituent, was a particularly potent inhibitor, with an IC50 value of 40 nM for MMP-9. nih.govresearchgate.net Similarly, novel imidazole (B134444) and thiazole carboxylic acid-based compounds have been developed as MMP-2 inhibitors, showing superior efficacy compared to conventional hydroxamic acid derivatives. nih.gov These findings underscore the therapeutic potential of thiazole-containing structures in conditions where MMP-2 and MMP-9 are overactive. nih.govmdpi.com

Table 1: MMP-9 Inhibition by Selected 4-Thiazolidinone Derivatives

| Compound | Substituent at C2 of 4-thiazolidinone ring | MMP-9 IC50 (µM) |

|---|---|---|

| 22 | 4-hydroxyphenyl | 0.30 |

| 23 | 4-carboxyphenyl | 0.04 |

This table is generated based on data presented in the text and is for illustrative purposes.

Neurological Applications and Neuroprotection

Derivatives of Thiazol-4-amine have shown promise in neurological applications, particularly in providing neuroprotection against ischemic injury and the associated pathological processes. nih.govsemanticscholar.orgkoreascience.kr The compound N,4,5-trimethylthiazol-2-amine hydrochloride (referred to as KHG26702) has been a focus of such research, demonstrating protective effects in cellular models of oxygen-glucose deprivation-reoxygenation (OGD-R), which mimics ischemia-reperfusion injury. nih.govkoreascience.kr

Protective Effects in Hypoxia-Induced Amyloid-Beta (Aβ) Production

Hypoxic or ischemic conditions are known to contribute to the development of Alzheimer's disease by increasing the production of Aβ. nih.govsemanticscholar.orgkoreascience.kr The thiazole derivative N,4,5-trimethylthiazol-2-amine hydrochloride has been shown to protect against this phenomenon. nih.govkoreascience.kr In studies using SH-SY5Y human neuroblastoma cells, pretreatment with this compound significantly reduced the OGD-R-induced production of Aβ. nih.govkoreascience.kr This effect is achieved through the inhibition of β- and γ-secretase activities, the enzymes responsible for cleaving the amyloid precursor protein (APP) to form Aβ peptides. nih.govsemanticscholar.org By downregulating the activity of these secretases, the compound effectively suppresses the generation of Aβ under hypoxic conditions. semanticscholar.org

Attenuation of Reactive Oxygen Species and Oxidative Stress Markers

Oxidative stress is a key contributor to neuronal damage following ischemia-reperfusion injury. semanticscholar.orgkoreascience.kr N,4,5-trimethylthiazol-2-amine hydrochloride has demonstrated significant antioxidant properties. koreascience.kr Pretreatment of SH-SY5Y cells with the compound markedly attenuated the production of reactive oxygen species (ROS) induced by OGD-R. koreascience.kr Furthermore, it reduced the levels of oxidative stress markers such as malondialdehyde and modulated the activity of antioxidant enzymes like superoxide (B77818) dismutase. koreascience.kr Thiamine (which contains a thiazole ring) and its derivatives have also been shown to mitigate oxidative stress and inhibit ROS. mdpi.comxjtlu.edu.cn This reduction in oxidative stress is a crucial component of its neuroprotective capacity. koreascience.kr

Table 2: Effect of N,4,5-trimethylthiazol-2-amine hydrochloride on Oxidative Stress Markers

| Marker | Effect of OGD-R | Effect of Pretreatment with Compound |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Attenuated koreascience.kr |

| Malondialdehyde | Increased | Attenuated koreascience.kr |

| Superoxide Dismutase Activity | Altered | Attenuated koreascience.kr |

This table is generated based on data presented in the text and is for illustrative purposes.

Impact on Apoptotic Pathways (e.g., Caspase-3, Bcl-2, Becn-1)

Apoptosis, or programmed cell death, is a major pathway leading to neuronal loss after ischemic events. Research has shown that N,4,5-trimethylthiazol-2-amine hydrochloride can modulate key proteins involved in apoptosis. koreascience.kr The compound was found to reduce the expression of the apoptotic protein caspase-3 in cells subjected to OGD-R. koreascience.kr Caspase-3 is a critical executioner caspase in the apoptotic cascade. mdpi.com Additionally, the expression of the apoptosis regulator Bcl-2 was also reduced by the compound's pretreatment. koreascience.kr The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members that are central to regulating the intrinsic pathway of apoptosis. nih.gov

Modulation of Autophagic Pathways

Autophagy is a cellular degradation process that can be activated by stress conditions like hypoxia. semanticscholar.org This pathway is interconnected with Aβ production and apoptosis. nih.govnih.gov N,4,5-trimethylthiazol-2-amine hydrochloride has been shown to suppress the autophagic pathway as part of its neuroprotective mechanism. nih.govkoreascience.kr Specifically, it prevents the upregulation of the autophagy protein Becn-1 (Beclin-1) induced by OGD-R. nih.gov Beclin-1 is a key component of the complex that initiates autophagy. nih.gov By suppressing this pathway, the compound further contributes to the reduction of Aβ production and neuronal cell damage. nih.gov Other thiazole derivatives have also been noted to affect autophagic pathways, sometimes by impairing the degradation of autophagosomes. nih.gov

Anticonvulsant Activity

Thiazole-containing compounds have emerged as promising candidates in the search for novel antiepileptic drugs. biointerfaceresearch.com Their broad-spectrum anticonvulsant potential has been demonstrated in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively. biointerfaceresearch.commdpi.com

Research has shown that hybrid molecules combining thiazole with other heterocyclic structures, like thiazolidin-4-one, exhibit significant antiepileptic potency. biointerfaceresearch.com For instance, the derivative 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active compound in one study series. biointerfaceresearch.com Similarly, certain thiazole-bearing 4-thiazolidinones demonstrated excellent anticonvulsant activity in both MES and PTZ models, suggesting a mixed mechanism of action that may involve both the enhancement of GABA-ergic inhibition and the blockade of sodium channels. mdpi.com

Further studies have identified other potent derivatives. Two compounds, 3-[4-(4-bromophenyl)-1,3-thiazol-2-ylamino]-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione and its 4-chlorophenyl analog, showed significant activity in both MES and scPTZ screens. nih.gov The effectiveness of these compounds in established seizure models underscores the potential of the thiazole scaffold as a key pharmacophore for the development of new anticonvulsant agents. biointerfaceresearch.comtandfonline.com

Antifungal and Antiviral Activities

The thiazole nucleus is integral to numerous compounds exhibiting potent and broad-spectrum antimicrobial activity. jchemrev.com

In the realm of antifungal research, isothiazole–thiazole derivatives have been synthesized and shown to be highly effective against various plant pathogens. nih.gov For example, compound 6u in one study demonstrated exceptional in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC₅₀ values of 0.046 mg/L and 0.20 mg/L, respectively. nih.govresearchgate.net Other studies have highlighted thiazole-containing benzoylhydrazine derivatives with remarkable activity against fungi like Valsa mali, Sclerotinia sclerotiorum, and Phytophthora capsici, with some compounds showing EC₅₀ values in the sub-mg/L range. acs.org The mechanism for some of these compounds is believed to involve the inhibition of enzymes like 14α-lanosterol demethylase. mdpi.com

Thiazole derivatives have also been extensively investigated for their antiviral properties against a wide array of viruses, including influenza viruses, hepatitis B (HBV), and coronaviruses. jchemrev.comtandfonline.comnih.gov For instance, specific thiazole derivatives have shown potent anti-influenza activity against H1N1 and H3N2 strains, with EC₅₀ values in the low micromolar range. tandfonline.com Other compounds have demonstrated high potency against HBV, with some exhibiting 99% inhibition of the virus or having EC₅₀ values below 0.1 µM. tandfonline.com One N-acetyl 4,5-dihydropyrazole derivative containing a thiazole moiety was found to be active against the vaccinia virus, with an EC₅₀ value of 7 µg/ml. nih.gov

Immunomodulatory Effects

The immunomodulatory properties of thiazole derivatives are prominently demonstrated through their anti-inflammatory activity. Inflammation is a complex biological response involving various signaling pathways, including those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Several studies have shown that thiazole-based compounds can effectively modulate these pathways.

Thiazole-based chalcone (B49325) derivatives, for example, have been evaluated for their anti-inflammatory effects using models like carrageenan-induced mouse paw edema. nih.gov In one such study, eight different chalcones exhibited anti-inflammatory activity in the range of 51-55%. nih.gov Other research on substituted phenyl thiazoles also confirmed appreciable anti-inflammatory activity in both carrageenan and formalin-induced edema tests, with certain nitro-substituted derivatives showing efficacy comparable to the standard drug nimesulide. wjpmr.com These findings suggest that thiazole derivatives can inhibit pro-inflammatory mediators, reduce vascular permeability, and potentially serve as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wjpmr.comwisdomlib.org The versatility of the thiazole scaffold allows for modifications that can lead to the development of potent and safe anti-inflammatory agents. nih.gov

Peptidomimetic Analogues and P-glycoprotein (P-gp) Interactions

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing significantly to multidrug resistance (MDR) in cancer therapy by expelling chemotherapeutic agents from cells. nih.gov Thiazole-containing peptidomimetics have been investigated as modulators of P-gp function.

In one study, (S)-valine-derived thiazole oligomers were designed to investigate how their size, lipophilicity, and structure (linear vs. cyclic) affect their interaction with human P-gp. nih.gov These non-natural peptide analogues, which incorporate a constrained five-member thiazole ring, were evaluated for their ability to inhibit P-gp's efflux function. nih.gov Another comprehensive study designed and synthesized a set of 64 amino acid-derived thiazole peptidomimetic analogues to probe the substrate-binding site of P-gp. nih.gov This work successfully transformed a compound that stimulated P-gp's ATPase activity into potent ATPase inhibitors. nih.gov Specifically, 4,4-difluorocyclohexyl analogues were found to inhibit P-gp photolabeling with IC₅₀ values as low as 0.1 µM and were shown to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp. nih.gov These studies highlight the potential of thiazole-based peptidomimetics to act as P-gp inhibitors, offering a strategy to overcome multidrug resistance.

Antihistaminic Activity

Derivatives of thiazole have been synthesized and evaluated for their activity at histamine (B1213489) receptors, particularly the H1 receptor, which is a key target for allergy medications. Structure-activity relationship (QSAR) studies have been conducted to understand the physicochemical parameters that govern their antihistaminic effects. nih.govptfarm.pl

Research on a series of 2-substituted thiazol-4-ylethanamines revealed varied effects based on their substitution patterns. nih.gov Compounds with a 2-phenyl substitution generally showed weak H1-agonistic activity, with pD₂ values ranging from 4.35 to 5.36. nih.gov In contrast, when the phenyl group was replaced by a benzyl (B1604629) group, the resulting compounds all behaved as weak H1-antagonists, with pA₂ values between 4.14 and 4.82. nih.gov The pA₂ value is a measure of the affinity of an antagonist for its receptor, with higher values indicating greater affinity. These findings demonstrate that subtle structural modifications to the thiazole scaffold can switch a compound's activity from agonistic to antagonistic at the H1 receptor, providing a basis for designing new antihistaminic agents. nih.govakjournals.com

Applications in Materials Science and Other Disciplines

Development of Novel Materials

The integration of Thiazol-4-amine (B91535) hydrochloride and its derivatives into new materials has led to advancements in conducting polymers, polymer composites, and fluorescent materials.

Conducting Polymers and Coatings

Thiazole (B1198619) derivatives are instrumental in the synthesis of conducting polymers (CPs). wjarr.com These polymers are a focus of intense research due to their wide-ranging applications in batteries, electrochromic devices, and microelectronics. tandfonline.com The electrochemical oxidative polymerization of thiazole derivatives, such as 2-amino-4-(4-methoxyphenyl)thiazole, can be carried out in a hydrochloric acid medium to produce polymer films on electrodes. tandfonline.com The properties and growth kinetics of these polymers are influenced by parameters like current density, acid and monomer concentration, and temperature. tandfonline.com For instance, studies on polyaniline (PANI), a well-known conducting polymer, have shown that doping with hydrochloric acid (PANI/HCl) is a common method to enhance its conductivity. researchgate.netnih.gov The incorporation of other molecules, like azo-azomethine dyes, into the PANI/HCl matrix can further modify its optical and electrical properties, leading to higher electrochemical conductivity and specific capacitance. researchgate.net These composite materials have shown superior corrosion resistance compared to PANI coatings alone. wjarr.com

Enhancement of Thermal Stability and Mechanical Strength in Polymeric Systems